2,2-difluoro-1-(4-nitrophenyl)propan-1-one
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Overview
Description
2,2-difluoro-1-(4-nitrophenyl)propan-1-one is an organic compound with the molecular formula C9H7F2NO3 and a molecular weight of 215.16 g/mol . It is characterized by the presence of two fluorine atoms and a nitrophenyl group attached to a propanone backbone. This compound is used in various scientific experiments and has applications in different fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-1-(4-nitrophenyl)propan-1-one typically involves the reaction of 4-nitrobenzaldehyde with difluoromethyl ketone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2-difluoro-1-(4-nitrophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2,2-difluoro-1-(4-carboxyphenyl)propan-1-one.
Reduction: Formation of 2,2-difluoro-1-(4-aminophenyl)propan-1-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-difluoro-1-(4-nitrophenyl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2,2-difluoro-1-(4-nitrophenyl)propan-1-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2-difluoro-1-(3-nitrophenyl)propan-1-one: Similar structure but with the nitro group in the meta position.
2,2-difluoro-1-(4-aminophenyl)propan-1-one: Similar structure but with an amino group instead of a nitro group.
2,2-difluoro-1-(4-methylphenyl)propan-1-one: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
2,2-difluoro-1-(4-nitrophenyl)propan-1-one is unique due to the presence of both fluorine atoms and a nitro group, which confer distinct chemical and physical properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
1649459-77-7 |
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Molecular Formula |
C9H7F2NO3 |
Molecular Weight |
215.2 |
Purity |
95 |
Origin of Product |
United States |
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